2-amino(113C)butanedioic acid, commonly known as aspartic acid, is a non-essential amino acid that plays a crucial role in various biochemical processes. Its molecular formula is C₄H₇NO₄, and it has a molecular weight of approximately 133.10 g/mol. This compound features two carboxylic acid groups, making it a dicarboxylic amino acid. As a polar molecule, it is soluble in water and exhibits a characteristic acidic taste. Aspartic acid is synthesized in the body and can be obtained from dietary sources such as meat, eggs, and dairy products .
These reactions are vital for metabolic pathways, particularly in energy production and amino acid metabolism.
Aspartic acid plays several key roles in biological systems:
Research has indicated that it may also influence hormone secretion and immune function .
Aspartic acid can be synthesized through various methods:
The choice of synthesis method depends on cost efficiency and desired purity levels.
2-amino(113C)butanedioic acid has numerous applications across various fields:
Studies have shown that aspartic acid interacts with various biological systems:
These interactions highlight its importance in both neurological health and metabolic regulation.
Several compounds share structural similarities with 2-amino(113C)butanedioic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Aspartate | C₄H₇NO₄ | Anionic form of aspartic acid at physiological pH |
Glutamic Acid | C₅H₉NO₄ | Contains one additional carbon atom; more abundant in proteins |
α-Aminobutyric Acid | C₄H₉NO₂ | Lacks one carboxylic group; primarily acts as a neurotransmitter |
2-Aminobutanedioic Acid | C₄H₇NO₄ | Structural isomer; differs in spatial arrangement |
The uniqueness of 2-amino(113C)butanedioic acid lies in its specific roles in neurotransmission and metabolism, distinguishing it from these similar compounds while contributing significantly to physiological functions.